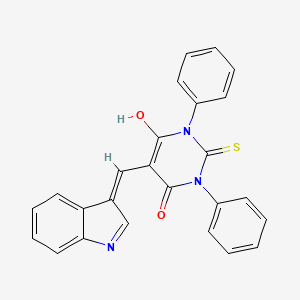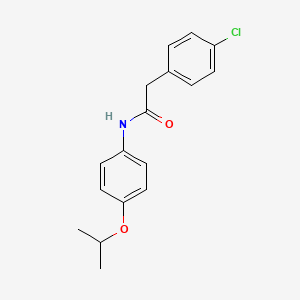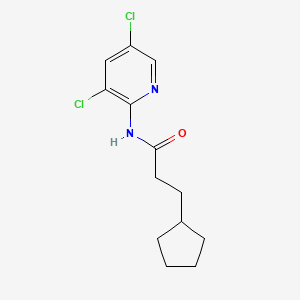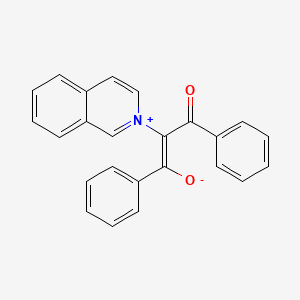![molecular formula C20H21N5O6 B13377162 oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13377162.png)
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a multifaceted structure. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the nitrophenyl, amino, and oxolan-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrido[2,3-d]pyrimidine core, followed by the introduction of the nitrophenyl group through nitration reactions. Subsequent steps involve the incorporation of the oxolan-2-ylmethyl and amino groups through nucleophilic substitution and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to ensure high efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction leads to amino derivatives. Substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups exhibit similar reactivity in oxidation and reduction reactions.
Oxolan Derivatives: These compounds contain the oxolan ring, contributing to their unique chemical properties.
Uniqueness
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to the combination of its functional groups and the resulting chemical properties. The presence of the oxolan-2-ylmethyl group, along with the nitrophenyl and amino groups, imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H21N5O6 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N5O6/c1-10-14(19(27)31-9-13-6-3-7-30-13)15(11-4-2-5-12(8-11)25(28)29)16-17(22-10)23-20(21)24-18(16)26/h2,4-5,8,13,15H,3,6-7,9H2,1H3,(H4,21,22,23,24,26) |
InChI-Schlüssel |
CFROSEDAMXYLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)

![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)



![N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine](/img/structure/B13377139.png)
![4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377147.png)
![4-(2-[1,1'-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13377152.png)

